Cas no 2171466-53-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid)

2171466-53-6 structure
Nombre del producto:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid
- EN300-1497039
- 2171466-53-6
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid
-
- Renchi: 1S/C25H26N4O5/c30-23(31)14-21(24(32)28-11-5-10-22-26-12-13-27-22)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-13,20-21H,5,10-11,14-15H2,(H,26,27)(H,28,32)(H,29,33)(H,30,31)
- Clave inchi: ILWIEOSHIZKLIN-UHFFFAOYSA-N
- Sonrisas: O(C(NC(C(NCCCC1=NC=CN1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Atributos calculados
- Calidad precisa: 462.19031994g/mol
- Masa isotópica única: 462.19031994g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 11
- Complejidad: 697
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 133Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1497039-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1497039-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1497039-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1497039-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1497039-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1497039-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1497039-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1497039-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1497039-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1497039-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(1H-imidazol-2-yl)propyl]carbamoyl}propanoic acid |
2171466-53-6 | 1000mg |
$3368.0 | 2023-09-28 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid Literatura relevante
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
2171466-53-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid) Productos relacionados
- 1503095-88-2(3-amino-3-(trifluoromethyl)pentanamide)
- 111964-99-9(2-(2-methoxyethoxy)acetaldehyde)
- 1935140-33-2(3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde)
- 2172471-74-6(4-(3-ethoxy-2-fluorophenyl)thiophene-2-carbaldehyde)
- 331235-50-8(ethyl 2-3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-ylacetate)
- 869075-57-0(N-(4-fluorobenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine)
- 1824109-37-6(2-(6-bromo-3-methyl-2-pyridyl)propan-2-amine)
- 2703772-21-6(1-{5-Bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione)
- 2138426-35-2(2-[5-amino-4-(5-methylpyrimidin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol)
- 1396713-95-3(N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
Proveedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos

Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
